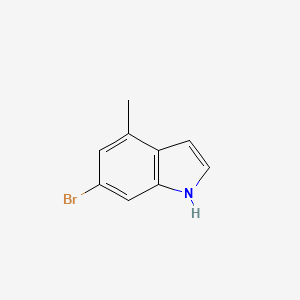

6-Brom-4-methyl-1H-Indol

Übersicht

Beschreibung

6-Bromo-4-methyl-1H-indole is a brominated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Wissenschaftliche Forschungsanwendungen

6-Bromo-4-methyl-1H-indole has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals with potential anticancer, antiviral, and antimicrobial activities.

Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.

Material Science: Utilized in the development of organic semiconductors and other advanced materials.

Chemical Biology: Serves as a probe in biochemical assays to study protein-ligand interactions and cellular pathways.

Wirkmechanismus

Target of Action

6-Bromo-4-methyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .

Result of Action

Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Action Environment

For instance, factors such as pH can influence the activity and stability of a compound

Biochemische Analyse

Biochemical Properties

6-Bromo-4-methyl-1H-indole plays a role in various biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For example, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates that may further participate in biochemical pathways . Additionally, 6-Bromo-4-methyl-1H-indole can bind to proteins involved in cell signaling pathways, potentially modulating their activity and influencing downstream effects .

Cellular Effects

6-Bromo-4-methyl-1H-indole has been observed to affect various types of cells and cellular processes. In cancer cells, this compound can induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . It can also influence cell proliferation by modulating the expression of genes involved in the cell cycle. In non-cancerous cells, 6-Bromo-4-methyl-1H-indole can affect cellular metabolism by altering the activity of metabolic enzymes and influencing the production of key metabolites . Furthermore, this compound has been shown to impact cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in regulating cell growth, differentiation, and survival.

Molecular Mechanism

The molecular mechanism of action of 6-Bromo-4-methyl-1H-indole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, either inhibiting or enhancing their activity. For instance, it has been reported to inhibit the activity of certain kinases, which are enzymes that phosphorylate proteins and play a key role in cell signaling . By inhibiting these kinases, 6-Bromo-4-methyl-1H-indole can disrupt signaling pathways and alter cellular responses. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-4-methyl-1H-indole can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or oxidative conditions . The degradation products may have different biological activities compared to the parent compound. Long-term exposure to 6-Bromo-4-methyl-1H-indole in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, such as prolonged inhibition of cell proliferation and induction of apoptosis . These effects are often dose-dependent and can vary based on the duration of exposure.

Dosage Effects in Animal Models

The effects of 6-Bromo-4-methyl-1H-indole in animal models vary with different dosages. At low doses, this compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At higher doses, 6-Bromo-4-methyl-1H-indole can cause toxic effects, such as liver damage, oxidative stress, and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is important to carefully determine the appropriate dosage to balance the therapeutic benefits and potential adverse effects in animal studies.

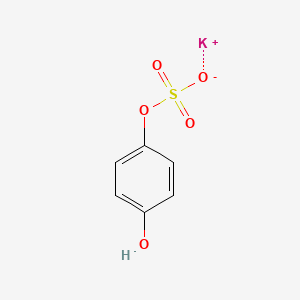

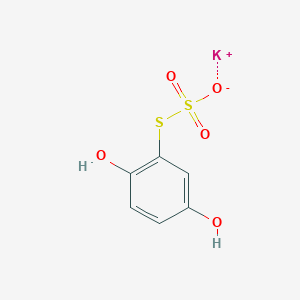

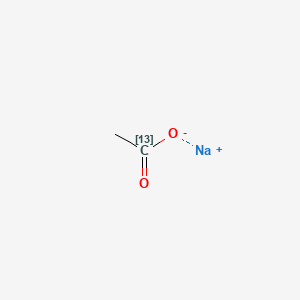

Metabolic Pathways

6-Bromo-4-methyl-1H-indole is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes can catalyze the oxidation of 6-Bromo-4-methyl-1H-indole, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion from the body . The metabolic pathways of 6-Bromo-4-methyl-1H-indole can influence its biological activity and toxicity, as the metabolites may have different properties compared to the parent compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

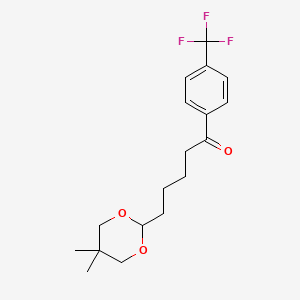

The synthesis of 6-Bromo-4-methyl-1H-indole can be achieved through several methods. One common approach involves the bromination of 4-methylindole. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Another method involves the Bartoli indole synthesis, which starts with the reaction of an ortho-nitrotoluene derivative with a Grignard reagent, followed by cyclization to form the indole ring. The bromination step can then be performed as described above.

Industrial Production Methods

Industrial production of 6-Bromo-4-methyl-1H-indole may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The choice of brominating agent and solvent, as well as reaction conditions, are optimized for scalability and cost-effectiveness. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-4-methyl-1H-indole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include organometallic compounds, amines, and thiols.

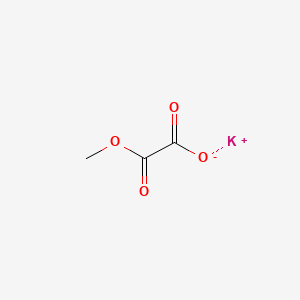

Oxidation Reactions: The methyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The indole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH), lithium diisopropylamide (LDA), and organolithium compounds are commonly used.

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

Substitution: Formation of various substituted indoles depending on the nucleophile used.

Oxidation: Formation of 6-bromo-4-formyl-1H-indole or 6-bromo-4-carboxy-1H-indole.

Reduction: Formation of partially or fully reduced indole derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Bromoindole: Lacks the methyl group at the 4-position, which can affect its reactivity and biological activity.

4-Methylindole: Lacks the bromine atom at the 6-position, resulting in different chemical and biological properties.

6-Chloro-4-methyl-1H-indole:

Uniqueness

6-Bromo-4-methyl-1H-indole is unique due to the combined presence of the bromine atom and methyl group, which can enhance its reactivity in substitution reactions and its potential as a pharmacophore in drug design. The specific positioning of these substituents can also influence the compound’s electronic properties and interactions with biological targets, making it a valuable compound in various research fields.

Eigenschaften

IUPAC Name |

6-bromo-4-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-4-7(10)5-9-8(6)2-3-11-9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPFDGDDONIZCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646467 | |

| Record name | 6-Bromo-4-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-51-4 | |

| Record name | 6-Bromo-4-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.